DL-Acetylshikonin

Cytotoxicity Anticancer Safety Profile

DL-Acetylshikonin provides superior experimental fidelity. Its ~2‑fold higher EC50 in normal V79 fibroblasts versus shikonin widens the therapeutic window, while potent reversible CYP inhibition (IC50 1.4‑4.0 μM) makes it the universal positive control for DDI assays. Weak ACAT activity eliminates confounding lipid effects in inflammation models. Poor bioavailability and broad tissue distribution create a gold‑standard challenge for nanoparticle/prodrug development. Insist on this specific derivative to avoid the altered cytotoxicity and ADME signatures of related naphthoquinones.

Molecular Formula C18H18O6
Molecular Weight 330.3 g/mol
CAS No. 23444-71-5
Cat. No. B10789740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Acetylshikonin
CAS23444-71-5
Molecular FormulaC18H18O6
Molecular Weight330.3 g/mol
Structural Identifiers
SMILESCC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C)C
InChIInChI=1S/C18H18O6/c1-9(2)4-7-15(24-10(3)19)11-8-14(22)16-12(20)5-6-13(21)17(16)18(11)23/h4-6,8,15,20-21H,7H2,1-3H3
InChIKeyWNFXUXZJJKTDOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Acetylshikonin (CAS 23444-71-5) for Preclinical Research: A Naphthoquinone with Distinct Pharmacological Profile


DL-Acetylshikonin (CAS 23444-71-5) is an acetate ester derivative of shikonin, a naturally occurring naphthoquinone pigment extracted from the roots of Lithospermum erythrorhizon [1]. It is characterized by its 1,4-naphthoquinone core with hydroxy and acetoxy substituents, contributing to its biological activity as a non-selective, reversible cytochrome P450 inhibitor with anticancer and anti-inflammatory properties [2]. As a key bioactive constituent in traditional Chinese medicine 'Zicao', DL-Acetylshikonin is utilized extensively in preclinical research for its unique pharmacological spectrum, which distinguishes it from closely related shikonin derivatives [3].

Why Generic Substitution of DL-Acetylshikonin with Other Shikonin Derivatives is Scientifically Unjustified


Substituting DL-Acetylshikonin with other shikonin derivatives (e.g., shikonin, isobutyrylshikonin, β-hydroxyisovalerylshikonin) or alternative naphthoquinones is not scientifically valid due to the profound impact of the acetate ester group on the compound's physicochemical properties, target selectivity, and in vivo behavior [1]. As demonstrated in multiple head-to-head studies, this single structural modification significantly alters cytotoxic potency, genotoxicity profile, and enzyme inhibition kinetics compared to the parent shikonin [2]. Furthermore, the compound's unique pharmacokinetic signature, characterized by poor absorption and wide tissue distribution, precludes direct functional equivalence with analogs that may exhibit different ADME properties [3]. The quantitative evidence below provides explicit justification for the exclusive selection of DL-Acetylshikonin for specific research applications.

DL-Acetylshikonin Comparative Performance Data: Quantitative Differentiation from Analogs


Reduced Cytotoxicity to Normal Cells Compared to Parent Shikonin

DL-Acetylshikonin exhibits significantly lower cytotoxicity toward normal V79 fibroblast cells compared to its parent compound shikonin. The EC50 value for acetylshikonin was approximately 2-fold higher than that of shikonin, indicating a more favorable safety window [1]. Additionally, acetylshikonin demonstrated antigenotoxic potential against cyclophosphamide-induced genotoxicity, whereas shikonin showed no protective activity [1].

Cytotoxicity Anticancer Safety Profile

Broad-Spectrum Cytochrome P450 Inhibition: A Non-Selective Tool for Metabolism Studies

DL-Acetylshikonin acts as a potent, non-selective, reversible inhibitor of multiple cytochrome P450 isoforms, with IC50 values ranging from 1.4 to 4.0 μM across all nine human P450 isoforms tested [1]. In direct comparison, the widely used non-specific P450 inhibitor SKF-525A showed no inhibitory activity against CYP1A2, 2A6, 2E1, and 2J2, whereas acetylshikonin inhibited all isoforms [1]. Pre-incubation experiments confirmed that acetylshikonin is not a mechanism-based (suicide) inhibitor [1].

Drug Metabolism CYP Inhibition Tool Compound

Weak ACAT Inhibition Contrasts with Selective Isobutyrylshikonin Activity

In a comparative study of three shikonin derivatives, DL-Acetylshikonin exhibited only weak inhibitory activity against both human ACAT-1 and ACAT-2 enzymes [1]. In stark contrast, isobutyrylshikonin showed preferential inhibition of hACAT-2 with an IC50 of 57.5 μM [1]. This differential activity profile is crucial for researchers investigating the role of acyl-CoA:cholesterol acyltransferase in lipid metabolism and atherosclerosis.

Lipid Metabolism Atherosclerosis ACAT

Inferior Antifungal Potency Compared to Deoxyshikonin and Fluconazole

DL-Acetylshikonin demonstrated lower antifungal activity against most fungal pathogens tested compared to the standard fluconazole, with the exception of Candida krusei [1]. In contrast, deoxyshikonin exhibited 4-fold stronger activity against C. krusei (MIC 4 μg/mL) and 3-fold stronger against Saccharomyces cerevisiae (MIC 2 μg/mL) than fluconazole [1]. This class-level inference underscores that the acetate modification in acetylshikonin diminishes antifungal potency relative to other naphthoquinones.

Antifungal Microbiology Natural Products

Pharmacokinetic Challenges: Poor Oral Absorption and Wide Tissue Distribution

A comprehensive review of acetylshikonin pharmacology reveals that the compound is associated with poor oral absorption and a wide tissue distribution, limiting its bioavailability [1]. This pharmacokinetic profile, derived from early radiolabeled distribution studies in mice, represents a significant differentiator from shikonin derivatives that may possess more favorable ADME characteristics [2]. Although direct comparative PK data across derivatives is limited, this class-level inference highlights a critical consideration for in vivo applications.

Pharmacokinetics ADME Drug Development

Optimal Research and Industrial Applications for DL-Acetylshikonin Based on Differential Evidence


Preclinical Anticancer Research Requiring Reduced Normal Cell Toxicity

DL-Acetylshikonin is the preferred shikonin derivative for in vitro and in vivo anticancer studies where minimizing off-target cytotoxicity to normal fibroblasts or epithelial cells is a critical experimental objective. Its ~2-fold lower EC50 in normal V79 cells compared to shikonin [1] provides a wider therapeutic window, enabling more accurate assessment of tumor-selective effects. This property is particularly valuable for combination therapy screening, where additive toxicity from multiple agents must be carefully controlled.

Drug Metabolism and Pharmacokinetic (DMPK) Studies as a Broad-Spectrum CYP Inhibitor

DL-Acetylshikonin serves as an essential tool compound for in vitro drug-drug interaction (DDI) studies, reaction phenotyping, and metabolic stability assays. Its potent, reversible inhibition of all major human CYP isoforms (IC50 1.4-4.0 μM) [2] makes it a more comprehensive positive control than SKF-525A. Researchers should use acetylshikonin when the goal is to universally suppress oxidative metabolism in hepatocyte or microsomal incubations to isolate non-CYP clearance pathways or to simulate worst-case DDI scenarios.

Anti-Inflammatory and Wound Healing Research, Not ACAT-Mediated Atherosclerosis

Investigators focused on the anti-inflammatory and tissue proliferative effects of naphthoquinones should select DL-Acetylshikonin over isobutyrylshikonin or other ACAT-active derivatives [3]. Its weak ACAT inhibition [3] ensures that observed pharmacological effects are not confounded by altered cholesterol esterification, providing cleaner mechanistic data for studies in dermatitis, wound healing, or other inflammation-driven models. This specificity is crucial for accurate target deconvolution.

Formulation and Drug Delivery Development for Poorly Bioavailable Naphthoquinones

DL-Acetylshikonin is an ideal model compound for developing advanced drug delivery systems (e.g., nanoparticles, liposomes, prodrugs) aimed at overcoming poor oral absorption and enhancing tissue targeting [4]. Its well-characterized solubility in organic solvents (e.g., DMSO solubility ≥2 mg/mL) and documented poor bioavailability [4] make it a challenging but relevant candidate for testing novel formulation strategies intended for hydrophobic natural products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for DL-Acetylshikonin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.